- Photoredox Catalysis as an Efficient Tool for the Aerobic Oxidation of Amines and Alcohols: Bioinspired Demethylations and CondensationsACS Catalysis, 2012, 2(12), 2810-2815,
Cas no 90-94-8 (4,4'-Bis(dimethylamino)benzophenone)
4,4'-Bis(dimethylamino)benzophenone Properties
Names and Identifiers
-
- 4,4'-Bis(dimethylamino)benzophenone
- Michlers Ketone
- Tetramethyldiaminobenzophenone
- 4,4?Bis(Dimethylamino) Benzophenone
- 4,4'-Di(N,N-dimethylamino)benzophenone
- Michler's ketone
- bis[4-(dimethylamino)phenyl]methanone
- Michler’s ketone
- 4,4′-Bis(diMethylaMino)benzophenone
- N,N,N',N'-Tetramethyl-4,4'-diaminobenzophenone
- F21239
- NCGC00164065-02
- Michler's ketone, 98%
- STK366752
- CCG-202851
- Bis-(4-dimethylamino-phenyl)-methanone
- cetona de michler
- WLN: 1N1&R D- 2V
- F0722-8838
- CS-W021001
- 4,4'-bis(dimethylamine)benzophenone
- p,p'-Bis(N,N-dimethylamino)benzophenone
- Chetone di Micheler
- Centone de Michler
- Tox21_202416
- 4,4'-tetramethyldiaminobenzophenone
- p,p'-Michler's ketone
- NSC 9602
- CHEBI:82347
- Michler/'S ketone
- EINECS 202-027-5
- Benzophenone, 4,4'-bis(dimethylamino)-
- Metanona, bis [4-(dimetilamino) fenil]-
- Z104473070
- p,N-dimethylamino)benzophenone
- Michler ketone
- Michler's ketone; (4,4'-bis(dimethylamino)benzophenone)
- p,p' - Bis(dimethylamino)benzophenone
- Bis(p-(N,N-dimethylamino)phenyl)ketone
- MFCD00008312
- CHEMBL15137
- bis(4-dimethylaminophenyl)methanone
- p,p'-Bis(dimethylamino)benzophenone
- 4-[4-(dimethylamino)benzoyl]-N,N-dimethylaniline
- AI3-22412
- HMS2464F09
- (4,4'-Tetramethyldiamino)benzophenone
- Michler's ketone [4,4'-bis(dimethylamino)benzophenone]
- NSC-9602
- MLS000521340
- MICHLER'S KETONE [MI]
- 4,4/'-Bis(dimethylamino)benzophenone
- NCGC00254018-01
- C19266
- bis[4-(Dimethylamino)phenyl]-methanone
- 4,4'-di(Dimethylamino)benzophenone
- CCRIS 412
- DTXSID2020894
- W-100322
- Michler's ketone, certified reference material, TraceCERT(R)
- p,p'-Tetramethyldiaminobenzophenone
- Michler`s ketone
- N,N',N'-Tetramethyl-4,4'-diaminobenzophenone
- Methanone, bis(4-(dimethylamino)phenyl)-
- di-p-dimethylaminophenyl ketone
- UNII-3Z2SN6B347
- NCGC00164065-03
- (Tetramethyldiamino)benzophenone
- Bis(p-(N,N-dimethylamino)phenyl) ketone
- DTXCID80894
- 4,4'-bisdimethylaminobenzophenone
- 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE [HSDB]
- 4,4'-bis(N,N-dimethylamino)benzophenone
- NCGC00259965-01
- Oprea1_244376
- EU-0033215
- NSC9602
- SR-01000596911
- 4,4'-bis(dimethylamino)benzophenone; Michler's ketone
- EN300-19184
- FT-0628941
- SR-01000596911-1
- Tox21_300279
- di-p-dimethylaminophenyl ketone
- SMR000131748
- Bis[p-(N,N-dimethylamino)phenyl] ketone
- AE-641/00375021
- InChI=1/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H
- 3Z2SN6B347
- NCI-C02006
- 4,4'-bis-dimethylaminobenzophenone
- NCGC00164065-01
- 4,4[-Bis(dimethylamino)benzophenone
- LS-1914
- HSDB 2865
- Methanone, bis[4-(dimethylamino)phenyl]-
- SCHEMBL36517
- 4,4'-bis(dimethylamino)-benzophenone
- MICHLERS KETONE (TETRAMETHYLDIAMINOBENZOPHENONE)
- Bis(4-(dimethylamino)phenyl)methanone
- Q418109
- 4,4'- bis(dimethylamino)benzophenone
- B0481
- Michlers Keton
- AKOS000118727
- 90-94-8
- CAS-90-94-8
- Benzophenone,4'-bis(dimethylamino)-
- Benzophenone, 4,4′-bis(dimethylamino)- (6CI, 8CI)
- Bis[4-(dimethylamino)phenyl]methanone (ACI)
- 4,4′-Bis(N,N-dimethylamino)benzophenone
- 4,4′-Tetramethyldiaminobenzophenone
- Bis(4-dimethylaminophenyl) ketone
- DABP
- Di(p-dimethylamino)benzophenone
- N,N,N′,N′-Tetramethyl-4,4′-diaminobenzophenone
- Nisso Cure MABP
- p,p′-Bis(dimethylamino)benzophenone
- p,p′-Tetramethyldiaminobenzophenone
- Photoinitiator MK
- S 112
- S 112 (ketone)
- 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone)
- NS00010897
- 4,4\\'-Bis(dimethylamino)benzophenone
- 4,4-bis(dimethylamino)benzophenone
- +Expand
-
- MFCD00008312
- VVBLNCFGVYUYGU-UHFFFAOYSA-N
- 1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3
- O=C(C1C=CC(N(C)C)=CC=1)C1C=CC(N(C)C)=CC=1
- 790733
Computed Properties
- 268.15800
- 0
- 3
- 4
- 268.157563
- 20
- 281
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 23.6
Experimental Properties
- 3.04960
- 23.55000
- 6177
- 1.5486 (estimate)
- 400 mg/L (20 ºC)
- 360 ºC
- 174-176 °C (lit.)
- 220 ºC
- ethanol: 5 mg/mL, clear
- White to green phylloid or acicular crystals.
- Stable. Combustible. Incompatible with strong oxidizing agents, strong reducing agents.
- Soluble in hot benzene, insoluble in water, slightly soluble in ethanol and diethyl ether.
- Sensitive to humidity
- 1.0208 (rough estimate)
4,4'-Bis(dimethylamino)benzophenone Security Information
- GHS05 GHS08
- DJ0250000
- 3
- 6.1
- S53-S45
- III
- R41; R45; R68
- T
- 2811
- H318,H341,H350
- P201,P280,P305+P351+P338,P308+P313
- dangerous
- 2-8°C
- III
- 45-41-68
- Danger
- Yes
- 6.1
4,4'-Bis(dimethylamino)benzophenone Customs Data
- 2922399090
-
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4,4'-Bis(dimethylamino)benzophenone Price
4,4'-Bis(dimethylamino)benzophenone Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Anaerobic palladium-catalyzed chemoselective oxidation of allylic and benzylic alcohols with α-bromo sulfoxide as a co-oxidantAdvanced Synthesis & Catalysis, 2007, 349(6), 987-991,
Synthetic Circuit 3
- (N-Heterocyclic Carbene)-Pd-Catalyzed Anaerobic Oxidation of Secondary Alcohols and Domino Oxidation-Arylation ReactionsJournal of Organic Chemistry, 2011, 76(5), 1390-1397,
Synthetic Circuit 4
1.2 26 h, 40 °C
- Homogeneous, Anaerobic (N-Heterocyclic Carbene)-Pd or -Ni Catalyzed Oxidation of Secondary Alcohols at Mild TemperaturesOrganic Letters, 2009, 11(18), 4244-4247,
Synthetic Circuit 5
- Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamineTetrahedron Letters, 2009, 50(26), 3672-3674,
4,4'-Bis(dimethylamino)benzophenone Raw materials
4,4'-Bis(dimethylamino)benzophenone Preparation Products
4,4'-Bis(dimethylamino)benzophenone Suppliers
4,4'-Bis(dimethylamino)benzophenone Related Literature
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1. Spectroscopic study of Michler's ketone. Part 1.—AbsorptionEdgar J. J. Groenen,Wim N. Koelman J. Chem. Soc. Faraday Trans. 2 1979 75 58
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A. Louren?o,R. Viveiros,A. Mouro,J. C. Lima,V. D. B. Bonifácio,T. Casimiro RSC Adv. 2014 4 63338
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Yvonne Zimmermann,Stefan Spange New J. Chem. 2002 26 1179
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Zhijiang Wu,Yansheng Xu,Mianchang Li,Xindong Guo,Yanping Xian,Hao Dong Anal. Methods 2016 8 1052
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6. Extended conjugation in di- and tri-arylmethane dyes. Part 4.1 Steric and electronic effects in analogues of Malachite Green containing a 2H-1-benzopyran unitStephen E. Clayton,Stéphane G. R. Guinot,John D. Hepworth,Mark Wainwright J. Chem. Soc. Perkin Trans. 2 2000 263
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Francisco Boscá,Gonzalo Cosa,Miguel A. Miranda,J. C. Scaiano Photochem. Photobiol. Sci. 2002 1 704